molecular formula C10H6O2 B1506952 furo[2,3-f][1]benzofuran CAS No. 267-58-3

furo[2,3-f][1]benzofuran

Cat. No.: B1506952
CAS No.: 267-58-3
M. Wt: 158.15 g/mol
InChI Key: MCNFETJREUYKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,2-b:4,5-b’]difuran is an organic compound that has gained significant attention in the field of materials science, particularly for its application in organic photovoltaics. This compound is characterized by its fused aromatic structure, which includes two furan rings attached to a benzene ring. The unique structure of benzo[1,2-b:4,5-b’]difuran imparts it with desirable electronic properties, making it a promising building block for various advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]difuran can be synthesized through several methods. One common approach involves the oxidation of benzo-furan compounds. For instance, the compound can be prepared by the oxidation of 3,7-dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione . Another method involves the use of halogenation strategies to incorporate fluorine or chlorine-substituted conjugated side chains, which can enhance the optical properties and stability of the resulting polymers .

Industrial Production Methods: In industrial settings, the production of benzo[1,2-b:4,5-b’]difuran-based polymers often involves copolymerization techniques. The use of non-halogenated solvents such as o-xylene and tetrahydrofuran has also been explored to develop low-cost and environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions. Halogenation, for instance, involves the incorporation of halogen atoms such as fluorine and chlorine into the polymer structure, which can significantly affect the optical and electronic properties of the resulting materials .

Common Reagents and Conditions: Common reagents used in the reactions of benzo[1,2-b:4,5-b’]difuran include halogenating agents like fluorine and chlorine, as well as oxidizing agents for the preparation of specific derivatives. The conditions for these reactions often involve controlled temperatures and the use of specific solvents to achieve the desired product properties .

Major Products Formed: The major products formed from the reactions of benzo[1,2-b:4,5-b’]difuran include various polymeric materials with enhanced photovoltaic properties. For example, the incorporation of fluorine and chlorine can lead to polymers with lower-lying highest occupied molecular orbital energy levels and improved intermolecular stacking behavior .

Properties

IUPAC Name

furo[2,3-f][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFETJREUYKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC3=C(C=C21)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720255
Record name Benzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267-58-3
Record name Benzo[1,2-b:4,5-b']difuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
furo[2,3-f][1]benzofuran
Reactant of Route 2
furo[2,3-f][1]benzofuran
Reactant of Route 3
furo[2,3-f][1]benzofuran
Reactant of Route 4
furo[2,3-f][1]benzofuran
Reactant of Route 5
furo[2,3-f][1]benzofuran
Reactant of Route 6
furo[2,3-f][1]benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.